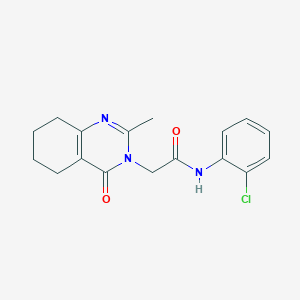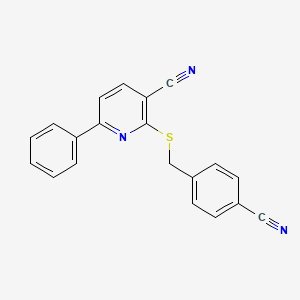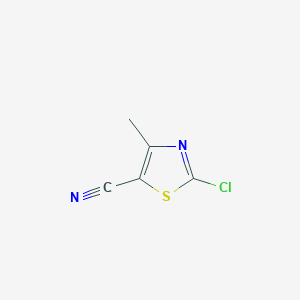![molecular formula C18H19N5O B3015620 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide CAS No. 877635-21-7](/img/structure/B3015620.png)
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antiviral Properties
- Compounds derived from [1,2,4]triazolo[4,3-b]pyridazine, including those similar to N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide, have demonstrated promising antiviral activities. One study highlighted the effectiveness of these compounds against the hepatitis-A virus (HAV), with certain derivatives showing significant virus count reduction in a plaque reduction infectivity assay (Shamroukh & Ali, 2008).
Antibacterial and Antifungal Activities
- Novel heterocyclic compounds, including derivatives of [1,2,4]triazolo[4,3-b]pyridazine, have been synthesized and tested for their antibacterial and antifungal properties. These studies have found varying degrees of efficacy against both gram-positive and gram-negative bacteria as well as various fungi (Patel & Patel, 2015).
Insecticidal Properties
- Research into biologically active heterocyclic compounds similar to this compound has included the development of potential insecticidal agents. These studies have investigated the toxicological effects of such compounds on various insects, including the cotton leafworm, Spodoptera littoralis, demonstrating their potential use in pest control (Soliman et al., 2020).
Antitumor Activities
- Some [1,2,4]triazolo[4,3-b]pyridazine derivatives have been explored for their potential antitumor properties. In vitro studies have shown that certain compounds in this class exhibit cytotoxic effects on tumor cells, making them potential candidates for cancer therapy research (Ilić et al., 2011).
Antidepressant and Antagonistic Activities
- Research into 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, a related class of compounds, has revealed their potential as antidepressant agents. These compounds have shown activity in reducing immobility in behavioral despair models in rats, indicating their potential as rapid-acting antidepressant agents. Additionally, they have demonstrated binding affinity to adenosine A1 and A2 receptors, which could be relevant for a range of therapeutic applications (Sarges et al., 1990).
Mechanism of Action
Target of Action
The primary target of this compound is the Cell division protein ZipA . This protein is essential for cell division and is found in organisms such as Escherichia coli (strain K12) and Shigella flexneri .
Mode of Action
The compound interacts with the Cell division protein ZipA , which stabilizes the FtsZ protofilaments by cross-linking them and serves as a cytoplasmic membrane anchor for the Z ring
Biochemical Pathways
It is known that the compound interacts with the cell division protein zipa, which plays a crucial role in bacterial cell division . The disruption of this process could lead to the inhibition of bacterial growth.
Result of Action
The compound’s interaction with the Cell division protein ZipA could potentially inhibit bacterial cell division, leading to the inhibition of bacterial growth . .
properties
IUPAC Name |
N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c24-18(13-5-2-1-3-6-13)20-15-8-4-7-14(11-15)16-9-10-17-21-19-12-23(17)22-16/h4,7-13H,1-3,5-6H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJOCLMIFGQCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-fluorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B3015543.png)




![N-cyclohexyl-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3015552.png)





![N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide](/img/structure/B3015559.png)